molecular formula C21H23N3O3S B2919091 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-38-5

2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2919091
CAS No.: 537044-38-5
M. Wt: 397.49
InChI Key: PXMHJZZKNSWIAP-UHFFFAOYSA-N
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Description

The compound 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is an intricate organic molecule that finds its significance in various chemical and biological applications. This compound features a pyrimido[4,5-b]quinoline core, a structural motif known for its biological activities and synthetic versatility. The compound’s unique structural elements, including the ethylthio group, hydroxyphenyl group, and tetrahydropyrimido-quinoline system, contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multistep organic synthesis. A common route starts with the formation of the quinoline core, followed by stepwise functional group modifications:

  • Formation of the Quinoline Core: : Starting from readily available anilines and carbonyl compounds, the formation of the quinoline core can be achieved through a Povarov reaction or Friedländer synthesis.

  • Introduction of the Pyrimido Group: : The core structure is modified by introducing the pyrimido group via cyclocondensation reactions.

  • Functional Group Installations: : The ethylthio and hydroxyphenyl groups are introduced using standard functional group interconversions and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would focus on optimizing yield and purity while minimizing cost and environmental impact. Large-scale syntheses might employ flow chemistry techniques and catalytic processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the ethylthio group to sulfoxides or sulfones.

  • Reduction: : Reduction of the quinoline core or other reducible functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under mild conditions.

  • Reduction: : Using hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: : Using halogens (Cl, Br) or strong nucleophiles under anhydrous conditions.

Major Products

The major products from these reactions would depend on the specific functional groups targeted but may include various quinoline derivatives with modified electronic properties and enhanced biological activity.

Scientific Research Applications

2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has found applications across several fields:

  • Chemistry: : Utilized as a precursor for synthesizing complex heterocyclic systems and studying reaction mechanisms.

  • Biology: : Employed in probing biochemical pathways and enzyme interactions due to its reactive moieties.

  • Medicine: : Investigated for its potential as an antimicrobial, anticancer, or neuroactive agent.

  • Industry: : Utilized in developing advanced materials with specific electronic or photophysical properties.

Mechanism of Action

The compound’s mechanism of action is largely dependent on its interaction with biological targets:

  • Molecular Targets: : Could include enzymes, receptors, and DNA. The hydroxyphenyl group, for instance, may form hydrogen bonds with active sites, while the ethylthio group might engage in hydrophobic interactions.

  • Pathways Involved: : The quinoline core can intercalate with DNA or inhibit topoisomerases, affecting cellular replication and transcription processes.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, such as:

  • 2-(methylthio)-5-(4-hydroxyphenyl)-quinoline derivatives: : Display similar reactivity and biological activities.

  • 8,8-dimethyl-quinoline-4,6-diones: : These lack the pyrimido ring but have comparable electronic properties.

  • Tetrahydropyrimido[4,5-b]quinoline analogues: : With variations in substituents, offering insights into structure-activity relationships.

This compound’s uniqueness lies in the combination of its functional groups, which collectively enhance its chemical versatility and biological activity, making it a valuable scaffold in drug discovery and materials science.

Properties

IUPAC Name

2-ethylsulfanyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-4-28-20-23-18-17(19(27)24-20)15(11-5-7-12(25)8-6-11)16-13(22-18)9-21(2,3)10-14(16)26/h5-8,15,25H,4,9-10H2,1-3H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMHJZZKNSWIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)O)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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